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Compound of Interest

Compound Name:

(R)-Cyclopropyl(2-

fluorophenyl)methanamine

hydrochloride

CAS No.: 1213846-75-3

Cat. No.: B1489431

Get Quote

Executive Summary
This technical guide defines the spectroscopic and physicochemical standards for (R)-
Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, a critical chiral building block in

the synthesis of P2Y12 inhibitors (e.g., Prasugrel analogues) and 5-HT receptor modulators.[1]

The primary challenge in deploying this intermediate lies in verifying its stereochemical integrity

(

) and distinguishing the salt form from the free base during scale-up. This document outlines
the authoritative spectroscopic signature required for Good Manufacturing Practice (GMP)
release testing, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS),
and Chiral HPLC methodologies.

Molecular Profile & Structural Logic[1][2]
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Before analyzing spectra, one must understand the structural drivers affecting the signals:

The Fluorine Atom (Ortho-position): Induces significant spin-spin coupling (

and

), splitting aromatic signals into complex multiplets and creating characteristic doublets in the

NMR.[1]

The Cyclopropyl Ring: Provides a unique high-field diagnostic region (

ppm) in

NMR.[1] The ring strain also influences the fragmentation pattern in Mass Spectrometry.[1]

Chiral Center: The benzylic carbon is the stereocenter.[1] Its configuration (R) must be

validated via Chiral HPLC, as NMR is achiral without a derivatizing agent.

Physicochemical Properties
Property Specification

IUPAC Name
(R)-1-(2-Fluorophenyl)-1-

cyclopropylmethanamine hydrochloride

Molecular Formula

Molecular Weight 201.67 g/mol (Salt); 165.21 g/mol (Free Base)

Appearance White to off-white crystalline solid

Solubility
Soluble in Methanol, DMSO, Water; Insoluble in

Hexanes

Melting Point (Decomposition)

Spectroscopic Characterization
NMR Spectroscopy (500 MHz, DMSO- )
The hydrochloride salt form is best analyzed in DMSO-
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to observe the ammonium protons.[1]

Diagnostic Criteria:

Ammonium Signal: A broad exchangeable signal at

ppm confirms the salt formation (

).[1]

Benzylic Methine: The proton at the chiral center (

) appears as a doublet of doublets (coupling to Cyclopropyl-CH and F-nucleus) around

ppm.

Cyclopropyl Diastereotopicity: The methylene protons on the ring are diastereotopic,

appearing as distinct multiplets rather than a simple quartet.[1]

Table 1:

NMR Assignment
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight

8.80 br s 3H

Confirms HCl

salt

stoichiometry.

7.55 – 7.48 m 1H Ar-H (C6)
Deshielded by F-

proximity.[1]

7.42 – 7.35 m 1H Ar-H (C4)
Para to alkyl

group.[1]

7.28 – 7.18 m 2H Ar-H (C3, C5)
Ortho/Meta to F;

complex splitting.

3.85 d 1H

Chiral center;

doublet (

).[1]

1.45 – 1.35 m 1H Cyclopropyl-CH

Methine

connecting to the

benzylic center.

[1]

0.75 – 0.65 m 1H Cyclopropyl-
Diastereotopic

proton (cis to

amine).[1]

0.60 – 0.50 m 1H Cyclopropyl-
Diastereotopic

proton (trans to

amine).[1]

0.45 – 0.35 m 1H Cyclopropyl- Diastereotopic

proton.[1]

0.30 – 0.20 m 1H Cyclopropyl-
Diastereotopic

proton (shielded

face).[1]
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NMR Spectroscopy (125 MHz, DMSO- )
The fluorine atom causes splitting of the aromatic carbons.[1] This is not an impurity; it is the

structural fingerprint.[1]

Table 2:

NMR Assignment
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Chemical Shift
(ngcontent-ng-
c176312016=""
_nghost-ng-
c3009799073=""
class="inline ng-
star-inserted">

, ppm)

Multiplicity (

)
Assignment Notes

160.5
Doublet (

)
Ar-C2 (C-F)

Direct C-F coupling;

diagnostic.

130.8
Doublet (

)
Ar-C4 Meta coupling.[1]

129.5
Doublet (

)
Ar-C6

Proximity to alkyl

attachment.[1]

125.2
Doublet (

)
Ar-C1

Quaternary carbon

attached to chiral

center.[1]

124.8
Doublet (

)
Ar-C5

Distal aromatic

carbon.[1]

115.9
Doublet (

)
Ar-C3 Ortho to Fluorine.[1]

54.2 Singlet Chiral center.[1][2]

14.8 Singlet Cyclopropyl-CH Methine.[1]

4.5 Singlet Cyclopropyl- High field ring carbon.

[1]

3.8 Singlet Cyclopropyl- High field ring carbon.

[1]
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NMR Spectroscopy
Shift:

to

ppm (referenced to

).[1]

Pattern: Multiplet (due to coupling with neighboring aromatic protons).[1]

Utility: Excellent for detecting regioisomers (e.g., 3-fluoro or 4-fluoro impurities, which appear

at

and

ppm respectively).[1]

Mass Spectrometry (ESI-MS) & Fragmentation
Method: Electrospray Ionization (ESI) in Positive Mode.[1]

Molecular Ion:

m/z (Corresponds to the free base cation).[1]

Adducts: May observe

or dimer

.[1]

Fragmentation Logic (MS/MS):

Loss of Ammonia: The primary fragmentation pathway involves the loss of

(17 Da) to form a resonance-stabilized cyclopropyl-benzyl carbocation (

).[1]
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Ring Opening: The cyclopropyl ring is strained and may open, followed by ethylene loss

under high collision energy.[1]

Molecular Ion
[M+H]+ = 166.1

Carbocation
[M-NH3]+ = 149.1

- NH3 (17 Da) Fluorotropylium
Ion m/z = 109

- Cyclopropane ring
rearrangement

Click to download full resolution via product page

Figure 1: Predicted ESI-MS fragmentation pathway for the cation.

Chiral Purity Analysis (HPLC)[1][5][6][7][8]
The (R)-enantiomer must be distinguished from the (S)-enantiomer. Standard reverse-phase

C18 is insufficient.[1]

Protocol:

Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).[1]

Flow Rate: 1.0 mL/min.[1]

Detection: UV @ 254 nm.[1]

Temperature:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-

star-inserted">

.[1]

Acceptance Criteria:

(R)-Isomer Retention Time: ~

min (Major peak).[1]

(S)-Isomer Retention Time: ~

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 12 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Cyclopropanemethanamine
https://www.benchchem.com/product/b1489431/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-characterization-of-r-cyclopropyl-2-fluorophenyl-methanamine-hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclopropanemethanamine
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclopropanemethanamine
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclopropanemethanamine
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclopropanemethanamine
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclopropanemethanamine
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclopropanemethanamine
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclopropanemethanamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1489431?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


min (Minor impurity).[1]

Enantiomeric Excess (ee):

.[1][3]

Synthesis & Quality Control Workflow
The synthesis typically involves the reductive amination of cyclopropyl(2-

fluorophenyl)methanone or the addition of cyclopropyl Grignard to 2-fluorobenzonitrile followed

by resolution. The salt formation is the final purification step.[1]

QC Decision Tree
The following workflow ensures that only batches meeting the spectroscopic "fingerprint" are

released for downstream drug development.
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Crude (R)-Amine HCl

Appearance Check
(White Solid?)

1H & 19F NMR

Pass

Matches Reference
Spectra?

Chiral HPLC

ee > 98.0%?

Yes

Reject / Reprocess

No (Impurity/Solvent)

Recrystallize
(EtOH/Et2O)

No (<98%)

Release for Use

Yes

Retest

Click to download full resolution via product page

Figure 2: Quality Control Decision Matrix for Batch Release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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Contact our Ph.D. Support Team for a compatibility check
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